molecular formula C20H18O6 B11259851 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B11259851
M. Wt: 354.4 g/mol
InChI Key: GSKNROPWNODRFQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromenone core structure, substituted with a 3,4-dimethoxyphenyl group and an acetate ester. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation using acetic anhydride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to its specific chromenone core structure and the presence of both methoxy and acetate groups. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate

InChI

InChI=1S/C20H18O6/c1-11-15-10-14(25-12(2)21)6-8-16(15)26-20(22)19(11)13-5-7-17(23-3)18(9-13)24-4/h5-10H,1-4H3

InChI Key

GSKNROPWNODRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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